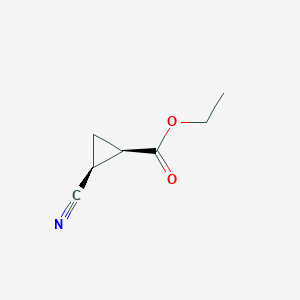

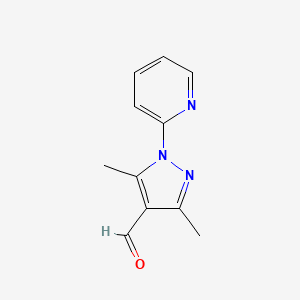

3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Übersicht

Beschreibung

The compound “3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde” is a heterocyclic compound. Heterocyclic compounds such as pyrazoles have attracted much research attention in the field of drug design because of their varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Synthesis Analysis

The compound was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .Molecular Structure Analysis

The structure of the compound was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . X-ray crystallography confirms the molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .Chemical Reactions Analysis

The compound was prepared from the hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst . This reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

- The title compound has been used in the synthesis of new chemical structures, such as 2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione, through reactions with other compounds like indane-1,3-dione in ethanol in the presence of pyridine. These syntheses are confirmed by various spectral analyses (Asiri & Khan, 2011).

Formation of Schiff Bases

- It has been utilized to react with chitosan, forming Schiff bases of chitosan. These compounds have been analyzed for their properties, including solubility tests, elemental analysis, spectral analyses, thermogravimetric analysis, and X-ray diffraction (XRD) (Hamed et al., 2020).

Development of Catalysts and Ligands

- Researchers have used this compound in the development of ligands and catalysts for various chemical reactions. For example, in the synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands for catalysis in the ring-opening polymerization of ε-caprolactone (Qiao et al., 2011).

Antimicrobial Activity Study

- Some studies have explored the antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties derived from this compound, testing their effectiveness against various bacteria and fungi (Hamed et al., 2020).

Molecular Structure Characterization

- The compound has also been used in studies focusing on the characterization of molecular structures. For instance, research on the compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, synthesized using a similar method, involved single-crystal X-ray structure determination as well as NMR spectroscopy (Lan et al., 2019).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its biological activities and potential applications in drug design, given the known activities of similar heterocyclic compounds . Further studies could also aim to elucidate its physical and chemical properties, as well as safety and hazards.

Wirkmechanismus

Target of Action

Pyrazole derivatives, such as 3,5-dimethyl pyrazoles, have been found to exhibit a wide range of biological activities. They are known to interact with various enzymes and receptors in the body, including cyclooxygenase (COX) enzymes, P450 enzymes, and GABA receptors .

Mode of Action

The interaction of pyrazole derivatives with their targets can lead to changes in the activity of these targets. For example, some pyrazole derivatives can inhibit the activity of COX enzymes, leading to reduced production of prostaglandins and other inflammatory mediators .

Biochemical Pathways

The inhibition of COX enzymes by pyrazole derivatives can affect various biochemical pathways involved in inflammation and pain sensation. This can result in anti-inflammatory and analgesic effects .

Pharmacokinetics

The ADME properties of pyrazole derivatives can vary widely depending on their specific chemical structure. Some pyrazole derivatives are well absorbed after oral administration and are metabolized primarily in the liver .

Result of Action

The molecular and cellular effects of pyrazole derivatives can include reduced inflammation and pain due to their inhibition of COX enzymes and other targets .

Action Environment

The action, efficacy, and stability of pyrazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the activity of some pyrazole derivatives can be affected by the pH of the environment .

Eigenschaften

IUPAC Name |

3,5-dimethyl-1-pyridin-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8-10(7-15)9(2)14(13-8)11-5-3-4-6-12-11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKAOWILVRNTKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3038000.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(6-fluoro-2-pyridinyl)acetohydrazide](/img/structure/B3038002.png)

![4-chloro-N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]benzenesulfonamide](/img/structure/B3038003.png)

![[(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate](/img/structure/B3038004.png)

![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3038005.png)

![4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B3038008.png)

![2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone](/img/structure/B3038011.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B3038012.png)

![2-[(1-Benzofuran-2-yl)formamido]acetic acid](/img/structure/B3038020.png)